3,4-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core linked to a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with various sulfur-containing reagents . The pyrrolidinone moiety is introduced through a cyclization reaction involving a suitable precursor, such as an amino acid derivative . The final step involves coupling the thiadiazole and pyrrolidinone intermediates with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for certain steps to improve reaction efficiency and product purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: The compound can be used to study the interactions of thiadiazole derivatives with biological targets, such as enzymes or receptors.
Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms involving thiadiazole-containing molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or active sites in proteins, modulating their activity. Additionally, the benzamide moiety could facilitate binding to hydrophobic pockets in target proteins, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzamide Derivatives: Compounds like N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have similar structural features and may exhibit comparable biological activities.
Uniqueness
3,4-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a thiadiazole ring with a pyrrolidinone moiety and a benzamide core. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C21H20N4O2S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
3,4-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H20N4O2S/c1-13-8-9-15(10-14(13)2)19(27)22-21-24-23-20(28-21)16-11-18(26)25(12-16)17-6-4-3-5-7-17/h3-10,16H,11-12H2,1-2H3,(H,22,24,27) |
InChI Key |
NPPDCVKTQLAFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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